

Application Notes and Protocols for AZD0780 in vitro LDL Uptake Assay

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Compound of Interest

Compound Name: AZD0780
Cat. No.: B15616349

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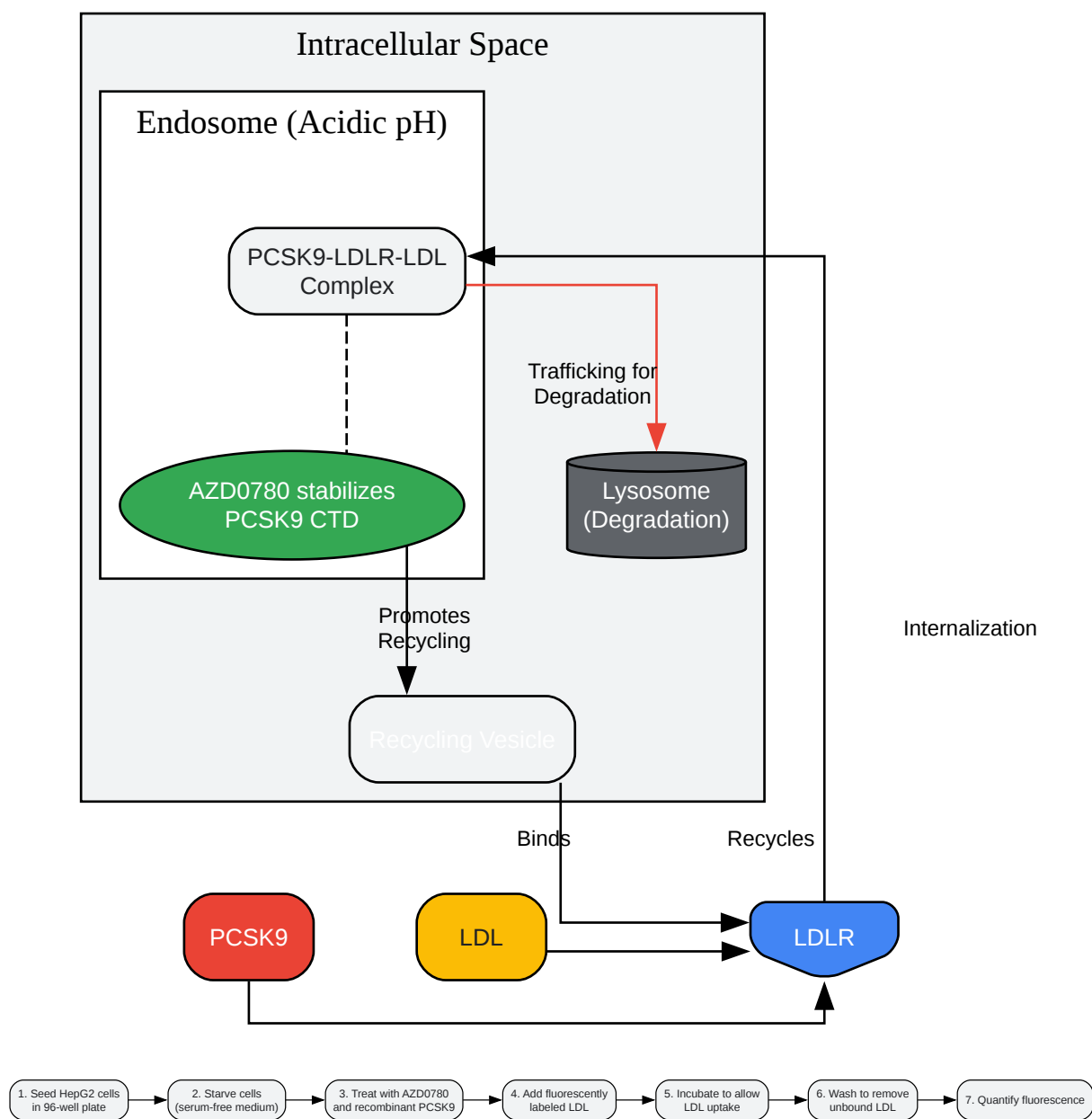
Introduction

AZD0780 is an orally administered small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3][4][5][6][7] Elevated levels of LDL cholesterol are a major risk factor for cardiovascular disease.[8] PCSK9 functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent reduction in the clearance of LDL cholesterol from the bloodstream.[8][9] **AZD0780** presents a novel mechanism of action by stabilizing the C-terminal domain of PCSK9, particularly at endosomal pH. This stabilization inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR and promoting its recycling to the cell surface, which in turn enhances LDL uptake.[1]

These application notes provide a detailed protocol for an in vitro assay to quantify the effect of **AZD0780** on LDL uptake in a human liver cell line, offering a robust method to evaluate its efficacy.

Signaling Pathway of PCSK9 and Mechanism of Action of AZD0780

The diagram below illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the proposed mechanism of action for **AZD0780**. Under normal physiological conditions, circulating PCSK9 binds to the LDLR on the hepatocyte surface. The PCSK9-LDLR complex is then internalized via endocytosis. In the acidic environment of the endosome, PCSK9 directs the complex to the lysosome for degradation, preventing the LDLR from recycling back to the cell surface. This leads to a reduced number of LDLRs and consequently, decreased clearance of LDL cholesterol. **AZD0780** intervenes in this process by stabilizing the C-terminal domain of PCSK9 within the endosome, which disrupts the trafficking of the PCSK9-LDLR complex to the lysosome and promotes the recycling of the LDLR to the cell surface, thus enhancing LDL uptake.



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